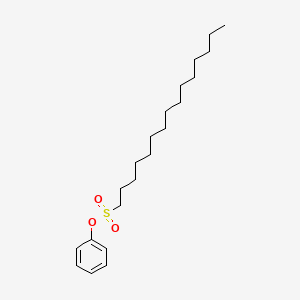

Phenyl 1-pentadecanesulfonate

Description

Overview of Sulfonic Acid Esters as a Chemical Class

Sulfonic acid esters, also known as sulfonates, are a class of organosulfur compounds characterized by the functional group R-SO₂-OR', where R and R' are organic groups. wikipedia.orgwikidoc.orgwikipedia.org These compounds are derivatives of sulfonic acids (R-S(=O)₂-OH), which are organosulfur compounds that can be considered as sulfuric acid with one hydroxyl group replaced by an organic substituent. wikipedia.org

Sulfonic acids are known for being strong acids, often significantly more acidic than their carboxylic acid counterparts. wikidoc.orgwikipedia.orgtaylorandfrancis.com Consequently, their conjugate bases, the sulfonate anions (R-SO₃⁻), are stable. wikipedia.org This stability makes the sulfonate group an excellent leaving group in nucleophilic substitution reactions, a property that is extensively utilized in organic synthesis. wikipedia.orgwikidoc.org

The synthesis of sulfonic esters can be achieved through several methods, a common one being the reaction of a sulfonyl chloride with an alcohol. wikipedia.orgwikipedia.org Generally, sulfonic acid esters are stable in water, non-oxidizing, and colorless. wikipedia.org Their properties can be tuned by varying the organic R and R' groups, leading to a wide array of applications. For instance, some are used to confer water solubility to other molecules, such as protein crosslinkers. wikipedia.org Cyclic sulfonic esters are also a known subclass, referred to as sultones. wikipedia.org

Significance and Research Context of Phenyl 1-Pentadecanesulfonate

This compound (CAS No. 91082-17-6) is a specific type of sulfonic acid ester, more precisely an alkylbenzene sulfonate ester. vulcanchem.com Its structure features a 15-carbon alkyl chain (pentadecyl group) attached to a sulfonyl group, which is in turn esterified with a phenyl group. vulcanchem.com This amphiphilic structure, combining a long hydrophobic alkyl chain and a hydrophobic phenyl group with a polar sulfonate ester group, is central to its scientific and industrial relevance. vulcanchem.comvulcanchem.com

The compound's amphiphilic nature allows it to act as a surfactant, reducing surface tension and stabilizing emulsions. vulcanchem.com This property makes it valuable in the study of micellar structures and their behavior. vulcanchem.com In medicine, its potential in drug delivery systems is being explored, specifically for its ability to form nanoparticles and facilitate the transport of hydrophobic drugs. vulcanchem.comvulcanchem.com Research has also shown that when combined with silver nanoparticles, this compound exhibits significant antimicrobial activity against various pathogens. vulcanchem.com

Industrially, it is used as a plasticizer, commercially known as Mesamoll®, for various polymers including polyvinyl chloride (PVC) and polyurethane (PU), enhancing their flexibility and durability. sfdchem.com It is also found as a co-formulant in plant protection products, where it helps to stabilize the active ingredients.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | Phenyl pentadecane-1-sulfonate |

| CAS Registry Number | 91082-17-6, 20755-22-0 |

| Molecular Formula | C₂₁H₃₆O₃S |

| Molecular Weight | 368.57 g/mol |

Data sourced from multiple references. vulcanchem.com

Table 2: Physicochemical Properties of this compound

| Physical Property | Value |

|---|---|

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 407.9±40.0 °C at 760 mmHg |

| Flash Point | 175.0±27.4 °C |

Data sourced from reference vulcanchem.com.

Historical Perspectives and Evolution of Research on Alkyl Benzene (B151609) Sulfonate Esters

The story of alkylbenzene sulfonates is closely tied to the development of synthetic detergents in the 20th century. wikipedia.org The first generation of these surfactants, known as branched alkylbenzene sulfonates (BAS), was introduced in the early 1930s and saw widespread use after the late 1940s. wikipedia.org BAS offered superior cleaning power compared to traditional soaps, particularly in hard water. wikipedia.org

However, the highly branched structure of BAS made them resistant to biodegradation. wikipedia.org This persistence led to significant environmental issues, most notably the formation of large, stable foams in rivers, lakes, and sewage treatment plants. wikipedia.org

In response to these environmental concerns, the 1960s saw a major shift in the detergent industry with the introduction of linear alkylbenzene sulfonates (LAS). wikipedia.orgheraproject.com LAS possess a linear alkyl chain, which is much more readily biodegradable than the branched chain of BAS. wikipedia.org This transition marked a significant step towards more environmentally conscious chemical products. Since their introduction, the production of LAS has increased dramatically, making them one of the most produced anionic surfactants globally. wikipedia.org The research and development in this area have also evolved, focusing on optimizing the sulfonation process of linear alkylbenzenes to improve yield and product quality, with methods using sulfur trioxide becoming predominant. researchgate.net

Properties

IUPAC Name |

phenyl pentadecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(22,23)24-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKSLGIUCGAZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274002 | |

| Record name | Phenyl 1-pentadecanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20755-22-0, 91082-17-6 | |

| Record name | 1-Pentadecanesulfonic acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20755-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl pentadecane-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020755220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 1-pentadecanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfonic acids, C10-21-alkane, Ph esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL PENTADECANE-1-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4FQ4SJ6CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Pathways of Phenyl 1 Pentadecanesulfonate

Laboratory-Scale Synthesis Strategies

The principal laboratory method for synthesizing Phenyl 1-pentadecanesulfonate involves the reaction of phenol (B47542) with 1-pentadecanesulfonyl chloride. This reaction is a classic example of sulfonate ester formation, a fundamental transformation in organic chemistry.

Reaction of Phenol with 1-Pentadecanesulfonyl Chloride

The core of the synthesis is the nucleophilic attack of the hydroxyl group of phenol on the electrophilic sulfur atom of 1-pentadecanesulfonyl chloride. This reaction results in the formation of this compound and hydrogen chloride as a byproduct. The general reaction scheme is as follows:

Phenol + 1-Pentadecanesulfonyl Chloride → this compound + HCl

To facilitate this transformation, various parameters must be carefully controlled, including the choice of catalyst, solvent, and reaction conditions.

The sulfonylation of phenols is often catalyzed by a base. osti.gov Pyridine (B92270) is a commonly used catalyst in this context, where it serves a dual role. osti.gov It acts as a nucleophilic catalyst, activating the sulfonyl chloride, and also as an acid scavenger, neutralizing the hydrogen chloride generated during the reaction. lohtragon.com The reaction is typically conducted under mild conditions, often at or near room temperature, to ensure the efficient formation of the sulfonate ester bond.

Other catalytic systems for sulfonylation reactions include the use of transition metals like copper and indium. eurjchem.comresearchgate.netacs.org For instance, copper-catalyzed methods have been developed for the synthesis of various sulfonate esters. researchgate.netnih.gov However, for the direct reaction between a phenol and a sulfonyl chloride, a simple amine base like pyridine is often sufficient. researchgate.net

The choice of solvent can significantly influence the rate and outcome of the sulfonylation reaction. allresearchjournal.com Solvents with low polarity, such as chloroform, carbon tetrachloride, or dichloromethane (B109758), are often employed for the reaction between phenols and sulfonyl chlorides. researchgate.netmlsu.ac.in The use of aprotic solvents is generally preferred over protic solvents, as protic solvents can solvate the nucleophile (phenoxide), reducing its reactivity. allresearchjournal.com

The kinetics of the reaction between sulfonyl chlorides and phenols in the presence of a base like pyridine generally follow second-order kinetics. allresearchjournal.comresearchgate.net The rate of the reaction is dependent on the concentrations of both the phenol and the sulfonyl chloride. allresearchjournal.com The reaction mechanism is believed to proceed through a bimolecular nucleophilic substitution (SN2) pathway at the sulfur atom. allresearchjournal.com

Table 1: Effect of Solvent on the Rate of Sulfonylation

| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate |

|---|---|---|

| Dichloromethane | 9.1 | High |

| Chloroform | 4.8 | Moderate |

| Carbon Tetrachloride | 2.2 | Moderate |

| Acetonitrile (B52724) | 37.5 | Variable |

| Ethanol (B145695) | 24.6 | Low |

Note: This table provides a generalized representation of solvent effects on sulfonylation reactions. Actual rates can vary based on specific substrates and conditions.

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

The hydrogen chloride produced during the reaction can lead to side reactions and degradation of the product. Therefore, the use of an acid scavenger is crucial. lohtragon.com As mentioned, pyridine is an effective acid scavenger. Other tertiary amines, such as triethylamine, can also be used. mdpi.com The presence of a sufficient amount of the acid scavenger ensures that the reaction mixture remains neutral or slightly basic, which favors the desired esterification. lohtragon.commdpi.com

The temperature and duration of the reaction are critical parameters that must be carefully controlled. While the reaction between phenol and sulfonyl chloride can proceed at room temperature, gentle heating may sometimes be employed to increase the reaction rate. ileechem.com However, excessively high temperatures can lead to the degradation of the reactants or the product. mdpi.com

The reaction time can vary from a few hours to a full day, depending on the scale of the reaction and the specific conditions employed. ugm.ac.id Monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time for achieving maximum conversion and minimizing the formation of byproducts. researchgate.net For instance, one study on a similar sulfonylation reported reaction times of up to 12 hours. researchgate.net Another study on the synthesis of methyl ester sulfonate found an optimal temperature of 100°C and a sulfonation time of 40 minutes using microwave-assisted heating. ugm.ac.id

Table 2: Typical Optimization Parameters for Sulfonylation

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Temperature | Room Temperature to 100°C ileechem.comugm.ac.id | Balances reaction rate with potential for degradation. |

| Reaction Time | 2 to 24 hours | Ensures complete reaction while minimizing byproduct formation. |

| Acid Scavenger | Pyridine, Triethylamine mdpi.com | Neutralizes HCl byproduct, preventing side reactions. |

| Solvent | Dichloromethane, Chloroform researchgate.netmlsu.ac.in | Provides a suitable medium for the reaction and can influence rate. |

Optimization Parameters for Enhanced Yield and Purity

Role of Acid Scavengers

Industrial-Scale Production Routes

The large-scale manufacturing of this compound has evolved to prioritize efficiency, cost-effectiveness, and sustainability. Modern industrial routes often leverage renewable feedstocks and green chemistry principles.

Hydrogenation of Cardanol (B1251761) as a Precursor Pathway

A significant industrial method for producing the alkyl sulfonate portion of this compound involves the use of cardanol, a phenolic lipid derived from cashew nut shell liquid (CNSL). This pathway is a multi-step process that begins with the hydrogenation of cardanol.

Cardanol's structure features a phenolic ring with a C15 unsaturated alkyl chain. researchgate.net To create the saturated pentadecyl chain required for this compound, the unsaturated chain in cardanol must first be hydrogenated. This is typically achieved by treating cardanol with hydrogen gas (H₂) in the presence of a catalyst, such as 10% palladium on activated charcoal (Pd/C). chula.ac.thunigoa.ac.in This reaction converts the unsaturated alkyl side chain into a saturated pentadecyl chain, yielding hydrogenated cardanol (3-pentadecylphenol). unigoa.ac.in

Following hydrogenation, the resulting saturated precursor undergoes sulfonation. chula.ac.thgoogle.com A common method involves using a sulfonating agent like oleum (B3057394) (fuming sulfuric acid) in a solvent such as dichloromethane to produce saturated cardanol sulfonic acid. google.com The final step to obtain the phenyl ester would involve a reaction with phenol, though laboratory-scale synthesis more commonly involves reacting 1-pentadecanesulfonyl chloride with phenol. The industrial preference for the cardanol route stems from its use of a renewable feedstock.

Green Chemistry Principles in Industrial Synthesis

The adoption of cardanol as a primary feedstock aligns with several key principles of green chemistry. The most significant advantage is the use of a renewable raw material. Cardanol is extracted from cashew nut shell liquid, a byproduct of the cashew nut industry, transforming an agricultural waste stream into a valuable chemical precursor. unigoa.ac.in

This approach offers a more environmentally friendly alternative to traditional synthetic routes that rely on petrochemicals. The hydrogenation and sulfonation steps, while requiring chemical reagents, are part of a broader value chain that valorizes biomass. Research indicates that this route is preferred for large-scale, green chemistry applications due to its renewable feedstock and the potential for high-purity products with an environmentally favorable profile.

Scalability and Economic Feasibility Analyses

The hydrogenation of cardanol is a highly scalable and economically viable route for the industrial production of related sulfonates. The process has been optimized to achieve high yields, making it suitable for large-scale manufacturing. For instance, the hydrogenation of cardanol can result in a quantitative yield (100% w/w) of the hydrogenated product, while subsequent sulfonation and neutralization steps can achieve yields of up to 82.4% with high active matter content. chula.ac.thgoogle.com

The preference for this route in industrial settings is a testament to its scalability. The economic feasibility is supported by the availability of the raw material and the high-yield reactions. Data from suppliers indicates a significant production capacity for alkylsulfonic phenyl esters, with some manufacturers listing capacities as high as 50,000 metric tons per year, reflecting the compound's industrial demand and the robustness of its production methods. made-in-china.com

| Aspect | Hydrogenation of Cardanol Route | Traditional Sulfonyl Chloride Route |

|---|---|---|

| Starting Materials | Cardanol (from renewable CNSL) unigoa.ac.in | Phenol, 1-pentadecanesulfonyl chloride |

| Environmental Impact | Lower; utilizes renewable feedstock | Moderate; uses corrosive reagents and generates waste |

| Reaction Complexity | Multi-step: hydrogenation followed by sulfonation | Straightforward esterification |

| Reported Yield | High; up to 82.4% for sulfonation step google.com | High, but dependent on purification |

| Industrial Suitability | Preferred for large-scale, green chemistry applications | Common for laboratory-scale synthesis |

Elucidation of Chemical Reactivity and Transformation Pathways

This compound can undergo various chemical transformations, primarily involving the sulfonate group and the aromatic phenyl ring. These reactions are crucial for synthesizing derivative compounds.

Oxidation Reactions Leading to Sulfone Derivatives

This compound can undergo oxidation reactions. The oxidation targets the sulfonate group, which can be converted to form sulfone derivatives. This transformation is typically accomplished using common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide. The resulting sulfones possess different chemical properties and are valuable in their own right as intermediates in organic synthesis. For example, phenyl methyl sulfone derivatives are precursors for other bulk drugs. google.com The oxidation of a sulfonate ester to a sulfone represents a fundamental transformation in organosulfur chemistry.

| Reactant | Typical Reagents | Major Product Class |

|---|---|---|

| This compound | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Sulfone derivatives |

Reduction Reactions and Formation of Cyclohexyl Derivatives

The phenyl group of this compound is susceptible to reduction. This reaction typically involves the catalytic hydrogenation of the aromatic ring to form a cyclohexyl ring. The transformation results in the formation of Cyclohexyl 1-pentadecanesulfonate.

This reduction is generally carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), or through catalytic hydrogenation. The hydrogenation of aromatic rings is a well-established industrial process. For instance, the hydrogenation of cardanol's phenyl ring has been shown to produce 3-pentadecylcyclohexan-1-one with high selectivity using a palladium on carbon (Pd/C) catalyst, demonstrating the feasibility of reducing the aromatic portion of such molecules.

| Reactant | Typical Reagents | Major Product Class |

|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄), H₂/Catalyst | Cyclohexyl derivatives |

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, such as the phenyl moiety in this compound. scribd.com In these reactions, an electrophile (an electron-seeking species) replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. scribd.comwikipedia.org The existing substituent on the ring—in this case, the 1-pentadecanesulfonate group (-OSO₂C₁₅H₃₁)—governs the rate of reaction and the position of the incoming electrophile. ulethbridge.calibretexts.org

The directing effect of a substituent is determined by the interplay of resonance and inductive effects. libretexts.org The sulfonate ester group attached to the phenyl ring through an oxygen atom (-O-SO₂R) acts as an ortho, para-director. This is because the lone pairs of electrons on the oxygen atom adjacent to the ring can be donated into the ring through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. organicchemistrytutor.comyoutube.com This resonance stabilization makes these positions more attractive to the incoming electrophile. organicchemistrytutor.com Although the sulfonate group is strongly electron-withdrawing by induction, the resonance effect controls the regioselectivity, directing substitution to the ortho and para positions. ulethbridge.caorganicchemistrytutor.com

Common electrophilic aromatic substitution reactions that this compound can undergo include nitration and halogenation.

Nitration: This reaction is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated phenyl ring to yield ortho- and para-nitrophenyl (B135317) 1-pentadecanesulfonate. masterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination. The catalyst polarizes the halogen molecule, creating a potent electrophile that reacts with the ring. scribd.com

The expected outcomes of these reactions are summarized in the table below.

| Reaction Type | Reagents | Electrophile | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | p-Nitrothis compound, o-Nitrothis compound |

| Bromination | Br₂, FeBr₃ | "Br⁺" | p-Bromothis compound, o-Bromothis compound |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | p-(1-Pentadecanesulfonyloxy)benzenesulfonic acid, o-(1-Pentadecanesulfonyloxy)benzenesulfonic acid |

Hydrolytic Stability and Saponification Resistance Studies

Hydrolytic stability is a critical property for many industrial applications, and this compound exhibits notable resistance to hydrolysis, particularly under alkaline conditions. Saponification is the process of ester cleavage by an aqueous alkali, a reaction to which many carboxylate esters are susceptible. wikipedia.orgkta.com

Research and industrial data indicate that alkylsulfonic phenyl esters, including this compound, possess outstanding resistance to saponification. google.com This makes them highly suitable for use in applications where they may come into contact with alkaline substances and moisture. kta.com The sulfonate ester linkage (C-O-S) is inherently more resistant to base-catalyzed hydrolysis than the carboxylate ester linkage (C-O-C=O) found in many common plasticizers and other compounds. nih.govresearchgate.net While many sulfonate esters are potent electrophiles and can be labile, phenyl sulfonates exhibit high stability compared to other sulfonate esters (like those of aliphatic alcohols) when exposed to various nucleophiles and basic conditions. nih.govresearchgate.net

The enhanced stability of this compound under basic conditions is a key advantage in formulations for plastics like PVC and PU, as well as in sealants and membranes used in the construction industry.

The table below provides a qualitative comparison of the hydrolytic stability of sulfonate versus carboxylate esters.

| Ester Type | Condition | General Stability | Rationale |

| Phenyl Alkanesulfonate | Alkaline (Saponification) | High Resistance | The sulfonate ester linkage is less susceptible to nucleophilic attack by hydroxide (B78521) ions compared to the carbonyl group of a carboxylate ester. google.comnih.gov |

| Phenyl Alkanesulfonate | Neutral (Hydrolysis) | High Stability | The ester is generally stable in the presence of water at neutral pH. google.com |

| Carboxylate Ester (e.g., Phenyl Benzoate) | Alkaline (Saponification) | Susceptible | The carbonyl carbon is highly electrophilic and readily attacked by hydroxide, leading to cleavage. wikipedia.orgrsc.org |

| Carboxylate Ester (e.g., Phenyl Benzoate) | Neutral (Hydrolysis) | Moderately Stable | Hydrolysis can occur, but is generally much slower than under basic or acidic conditions. nih.gov |

Advanced Analytical Characterization Techniques for Phenyl 1 Pentadecanesulfonate

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide detailed information about the molecular structure and composition of Phenyl 1-pentadecanesulfonate by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering direct insight into the carbon skeleton and the local environment of hydrogen atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different kinds of protons and their chemical environments within the this compound molecule. The spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pentadecyl chain.

The aromatic region is expected to exhibit a complex multiplet between 7.0 and 8.0 ppm. libretexts.org The protons on the phenyl ring are chemically non-equivalent and will show splitting patterns based on their coupling with adjacent protons. The protons ortho to the sulfonate group will be the most deshielded.

The aliphatic portion of the molecule will produce signals in the upfield region of the spectrum. The two protons on the carbon atom alpha to the sulfonate group (C1') are expected to be the most deshielded of the alkyl chain, likely appearing as a triplet around 3.0-3.5 ppm. The remaining methylene (B1212753) groups of the pentadecyl chain will produce a large, overlapping multiplet in the range of 1.2-1.8 ppm. The terminal methyl group (C15') will appear as a distinct triplet at approximately 0.9 ppm, characteristic of a primary alkyl group.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl H (ortho, meta, para) | 7.0 - 8.0 | Multiplet |

| Methylene H (α to SO₃, C1') | 3.0 - 3.5 | Triplet |

| Methylene H (C2'-C14') | 1.2 - 1.8 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of the molecule. chemicalbook.com For this compound, a proton-decoupled ¹³C NMR spectrum would show a unique signal for each non-equivalent carbon atom.

The aromatic region (120-170 ppm) would display signals for the six carbons of the phenyl ring. oregonstate.edu Due to the symmetry of the monosubstituted ring, four distinct signals are expected: one for the carbon atom directly bonded to the sulfonate oxygen (ipso-carbon), one for the para-carbon, and two signals each representing a pair of equivalent ortho- and meta-carbons. nmrdb.org The ipso-carbon will be the most downfield of this group.

The aliphatic carbons of the pentadecyl chain will resonate in the upfield region (10-70 ppm). oregonstate.edu The carbon alpha to the sulfonate group (C1') is expected to be the most deshielded of the alkyl carbons. The long chain of methylene carbons will produce a cluster of signals around 22-32 ppm, with the terminal methyl carbon appearing at approximately 14 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (ipso) | 150 - 160 |

| Phenyl C (ortho, meta, para) | 120 - 140 |

| Methylene C (α to SO₃, C1') | 50 - 60 |

| Methylene C (C2'-C14') | 22 - 32 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and probing the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound, the calculated exact mass is 368.23851618 g/mol for the neutral molecule [C₂₁H₃₆O₃S]. lookchem.com HRMS analysis can confirm this composition, distinguishing it from other potential formulas with the same nominal mass. Using electrospray ionization (ESI) in positive ion mode, the compound is often detected as a sodium adduct ([M+Na]⁺) with an expected m/z of 391.2279.

Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments provides further structural confirmation. Key fragmentation pathways for phenyl sulfonates include the cleavage of the sulfonate ester bonds. A characteristic fragmentation pattern for benzene (B151609) sulfonates is the neutral loss of sulfur dioxide (SO₂). aaqr.org Cleavage of the aryl-sulfonate bond is also a common pathway. libretexts.org

Expected HRMS Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₂₁H₃₇O₃S]⁺ | 369.2463 | Protonated Molecule |

| [M+Na]⁺ | [C₂₁H₃₆O₃SNa]⁺ | 391.2279 | Sodium Adduct |

| [M-C₆H₅O]⁺ | [C₁₅H₃₁SO₂]⁺ | 275.2018 | Loss of Phenoxy group |

| [M-SO₂]⁺˙ | [C₂₁H₃₆O]⁺˙ | 304.2766 | Loss of Sulfur Dioxide |

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. pearson.com This method provides a rotationally averaged collision cross-section (CCS), which is a physicochemical property that acts as a molecular fingerprint. nih.gov

While specific CCS data for this compound is not widely published, IM-MS offers significant potential for its characterization. The technique is particularly powerful for differentiating between isomers that are indistinguishable by mass spectrometry alone. researchgate.net For example, this compound could be distinguished from its isomers, such as Phenyl 2-pentadecanesulfonate or (pentadecylphenyl)sulfonate, where the functional groups are arranged differently. These isomers would have identical masses but different three-dimensional shapes, leading to distinct drift times in the ion mobility cell and therefore different CCS values. nih.gov

The correlation between CCS values and m/z for a class of compounds can be used to increase the confidence of identification in complex mixtures. researchgate.net By comparing experimentally measured CCS values to those in databases or to theoretically predicted values, IM-MS adds another dimension of certainty to structural assignments. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenol (B47542) |

| Pyridine (B92270) |

| 1-pentadecanesulfonyl chloride |

| Phenyl 2-pentadecanesulfonate |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by probing the vibrational modes of its constituent chemical bonds. researchgate.netrsc.org

Infrared (IR) spectroscopy is particularly adept at identifying the key functional groups within the this compound molecule. The IR spectrum is formed by the absorption of electromagnetic radiation at frequencies that correlate to the vibrations of specific chemical bonds. researchgate.net The primary functional groups and their expected vibrational frequencies are detailed below.

Sulfonate Group (R-SO₂-O-R'): The sulfonate ester group is the most prominent feature. It exhibits strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear in the region of 1350-1420 cm⁻¹ for the asymmetric stretch and 1150-1200 cm⁻¹ for the symmetric stretch. A peak for the sulfonate group has been specifically noted at 1170 cm⁻¹. The S-O stretching vibration is also a key indicator.

Phenyl Group (C₆H₅-): The presence of the aromatic phenyl ring gives rise to several distinct absorption bands. libretexts.org C-H stretching vibrations from the benzene ring are typically observed in the range of 3000-3100 cm⁻¹. libretexts.org Carbon-carbon (C=C) stretching vibrations within the aromatic ring produce a series of bands between 1450 and 1600 cm⁻¹. libretexts.org Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene ring. libretexts.org

Pentadecane Chain (-C₁₅H₃₁): The long aliphatic chain is characterized by C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups, which appear just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of CH₂ groups are found around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The presence of these bands confirms the long-chain alkane component of the molecule.

Ether Linkage (C-O-S): The C-O stretching vibration of the ester linkage is also a notable feature, with phenyl alkyl ethers typically showing two strong bands at approximately 1250 cm⁻¹ and 1040 cm⁻¹. uobabylon.edu.iq

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonate (S=O) | Asymmetric Stretch | 1350-1420 |

| Sulfonate (S=O) | Symmetric Stretch | 1150-1200 |

| Phenyl (C-H) | Stretch | 3000-3100 |

| Phenyl (C=C) | Ring Stretch | 1450-1600 |

| Alkane (C-H) | Stretch | 2850-2960 |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for observing the vibrations of non-polar bonds, such as the carbon-carbon bonds within the phenyl group. The phenyl ring's breathing and stretching modes are often clearly visible in the Raman spectrum. researchgate.net For instance, the C-H stretching modes of a phenyl ring can be observed as weak bands around 3153 and 3116 cm⁻¹ in the Raman spectrum. scialert.net Additionally, C-H in-plane bending modes of the benzene ring have been identified in Raman spectra at wave numbers such as 1195, 1060, and 1030 cm⁻¹. scialert.net The ring carbon-carbon stretching vibrations typically occur in the 1625-1430 cm⁻¹ region. scialert.net Surface-Enhanced Raman Spectroscopy (SERS) can be employed to amplify the signals, particularly for detecting the sulfonate group, with a characteristic peak observed at 1170 cm⁻¹.

Identification of Characteristic Functional Group Vibrations

Limitations of UV-Visible Spectroscopy for Direct Detection

While UV-Visible spectroscopy is a valuable technique for analyzing compounds with chromophores, it has limitations for the direct and specific detection of this compound. A chromophore is a part of a molecule that absorbs light in the UV-visible region. conicet.gov.ar The primary chromophore in this compound is the phenyl group.

The main limitations include:

Lack of Specificity: Many organic compounds contain phenyl groups, leading to overlapping spectra when analyzing complex mixtures. conicet.gov.artechnologynetworks.com This makes it difficult to distinguish this compound from other aromatic compounds without prior separation.

Solvent and Environmental Effects: The position and intensity of the absorption bands can be influenced by the solvent polarity and pH, which can complicate quantitative analysis. conicet.gov.ar

Sample State: UV-Vis spectroscopy is primarily suited for analyzing solutions and may not be directly applicable to solid or gaseous samples. aatbio.com Light scattering from suspended solids or bubbles in a liquid sample can also lead to inaccurate results. conicet.gov.artechnologynetworks.com

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the separation and purification of this compound from reaction mixtures and for its quantification in various matrices.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for separating the components of a mixture. 50megs.com

Gas Chromatography (GC): For a compound to be suitable for GC analysis, it must be volatile and thermally stable. 50megs.com this compound has a relatively high boiling point, which may necessitate high temperatures for analysis. lookchem.com The choice of a suitable stationary phase is critical for achieving good separation. In the analysis of related compounds like phenyl mercury, glass on-columns have been found to be preferable to prevent decomposition. kobe-u.ac.jp

Liquid Chromatography (LC): LC is a versatile technique that is well-suited for the analysis of less volatile and thermally sensitive compounds. phenomenex.com For this compound, reversed-phase LC using a C18 column is a common approach. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is often used. In a study, a polyhydroxy methacrylate-based stationary phase was also successfully used for the separation of coformulants including this compound in plant protection products. acs.org

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool for both qualitative and quantitative analysis.

GC-MS: In GC-MS, the separated components from the GC column are introduced into the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments of the molecule. This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification. While there is a large body of research on the GC-MS analysis of illicit substances, detailed discussions on the mass spectral trends of specific industrial chemicals like this compound are less common. researchgate.net

LC-MS: LC-MS is a highly sensitive and specific technique that has become increasingly prevalent. phenomenex.com It is particularly useful for the analysis of non-volatile compounds. phenomenex.com In the context of this compound, Electrospray Ionization (ESI) is a common ionization technique. ESI-MS in positive ion mode has been shown to detect the sodium adduct of the molecule ([M+Na]⁺) at an m/z of 391.5. In another study using LC-high resolution mass spectrometry (LC-HRMS), this compound was detected in negative ion mode as [M-H]⁻ with an exact mass of 367.2308. acs.orgnih.gov The use of high-resolution mass spectrometry (HRMS), such as with an Orbitrap or Time-of-Flight (TOF) analyzer, allows for the determination of the elemental composition of the molecule with high accuracy. acs.orgnih.govresearchgate.netnih.gov

Table 2: Chromatographic and Mass Spectrometric Data for this compound

| Technique | Column/Stationary Phase | Mobile Phase/Conditions | Detection | Observed m/z |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water (85:15) | UV | Not specified |

| LC-HRMS | Polyhydroxy methacrylate | Water, Acetonitrile | ESI (-) | 367.2308 ([M-H]⁻) |

Gas Chromatography (GC) and Liquid Chromatography (LC) with Advanced Detectors

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful technique for the analysis of this compound, offering significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). eag.compageplace.de The use of columns packed with sub-2 µm particles allows for highly efficient separations and shorter run times, which is crucial for high-throughput analysis and method development. pageplace.deresearchgate.net

For the analysis of sulfonate esters like this compound, reversed-phase chromatography is commonly employed. A C18 column is a typical starting point for method development, often with a mobile phase consisting of acetonitrile and water. Given the compound's aromatic phenyl ring, a Phenyl-Hexyl column can also offer unique selectivity due to potential π-π interactions between the analyte and the stationary phase. sigmaaldrich.com The efficiency of UHPLC systems, which can operate at pressures up to 100 MPa, facilitates better separation of the main compound from structurally similar impurities. eag.com

When coupled with mass spectrometry (UHPLC-MS), the technique provides not only retention time data but also mass-to-charge ratio information, enabling definitive identification and quantification of the target compound and any potential genotoxic impurities. researchgate.netfigshare.com Ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are utilized for the detection of sulfonate esters. researchgate.net

Table 1: Illustrative UHPLC-UV Method Parameters for this compound Analysis

| Parameter | Value/Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., <2 µm particle size) | Provides good retention for nonpolar compounds like this compound. |

| Mobile Phase | A: WaterB: Acetonitrile | Common solvents for reversed-phase chromatography, offering good separation for sulfonate esters. |

| Gradient | 5% to 95% B over 5-10 minutes | Ensures elution of the highly nonpolar analyte while separating it from more polar impurities. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for UHPLC, optimized for efficiency and speed. |

| Column Temp. | 30 - 40 °C | Controls viscosity and improves peak shape and reproducibility. |

| Injection Vol. | 1 - 5 µL | Small injection volumes are characteristic of UHPLC to prevent column overload. eag.com |

| Detector | UV at 254 nm | The phenyl group in the molecule allows for strong UV absorbance at this wavelength. |

Column Chromatography (e.g., Silica-Gel Chromatography) for Isolation

Column chromatography is a fundamental and indispensable technique for the preparative isolation and purification of this compound from crude reaction mixtures. jppres.com Silica (B1680970) gel is the most commonly used stationary phase for this purpose due to its polarity and effectiveness in separating compounds with different polarities. utexas.edu The principle of separation relies on the differential adsorption of the components of the mixture onto the stationary phase.

In the context of purifying this compound, which is a relatively nonpolar compound, a nonpolar mobile phase system is used. A common eluent system is a mixture of hexane (B92381) and ethyl acetate. By starting with a high percentage of hexane and gradually increasing the proportion of the more polar ethyl acetate, components are eluted in order of increasing polarity. Unreacted starting materials, such as the more polar phenol, and other polar byproducts will be retained more strongly on the silica gel, allowing for the effective isolation of the desired sulfonate ester. This method can achieve purities exceeding 99%.

Table 2: Typical Silica-Gel Column Chromatography Parameters for Purifying this compound

| Parameter | Specification | Purpose |

| Stationary Phase | Silica Gel (e.g., 60-200 mesh) | Polar adsorbent that separates compounds based on polarity. jppres.com |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Starts with a nonpolar mixture (e.g., 9:1) to elute the nonpolar product first. |

| Loading Technique | Dry or Wet Loading | The crude product is adsorbed onto a small amount of silica or dissolved in a minimal amount of solvent before being applied to the column. |

| Fraction Collection | Collection in Test Tubes | Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product. |

| Purity Achievable | >99% | Effective for removing both more polar and less polar impurities. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical tool used extensively for monitoring the progress of the synthesis of this compound and for assessing its purity. libretexts.org The technique operates on the same separation principles as column chromatography, utilizing a thin layer of silica gel coated on an inert plate as the stationary phase. utexas.edu

During the synthesis, which typically involves the reaction of phenol with 1-pentadecanesulfonyl chloride, small aliquots of the reaction mixture can be spotted on a TLC plate over time. By spotting the starting materials and the reaction mixture on the same plate, one can visually track the consumption of the reactants and the formation of the product. The product, this compound, being less polar than phenol, will travel further up the plate, resulting in a higher Retention Factor (Rf) value. libretexts.org The completion of the reaction is indicated by the disappearance of the starting material spots.

For purity assessment, the isolated product is spotted on a TLC plate. The appearance of a single spot indicates a high degree of purity. The presence of multiple spots suggests that impurities are still present. Visualization is typically achieved under UV light at 254 nm, where the phenyl ring of the compound will absorb light and appear as a dark spot.

Table 3: Hypothetical TLC Analysis for this compound Synthesis

| Compound | Polarity | Expected Rf Value | TLC Spot Migration |

| Phenol (Starting Material) | High | Low (e.g., 0.2) | Travels a short distance up the plate. |

| 1-Pentadecanesulfonyl Chloride (Starting Material) | Intermediate | Intermediate (e.g., 0.5) | Travels a moderate distance up the plate. |

| This compound (Product) | Low | High (e.g., 0.7) | Travels a long distance up the plate. |

| Note: Rf values are relative and depend on the exact solvent system (e.g., Hexane/Ethyl Acetate 4:1) and conditions. |

Fractional Distillation for Purification Optimization

Fractional distillation is a purification technique employed to separate liquid components of a mixture that have different boiling points. rochester.edu This method is particularly useful when the boiling points of the compounds to be separated are close (separated by less than 70 °C). rochester.edu For this compound, which has a high boiling point in the range of 300–400°C, fractional distillation can be an effective final purification step, especially on a larger scale, to remove volatile impurities or byproducts with different boiling points.

The process involves heating the liquid mixture to its boiling point and passing the vapors through a fractionating column. This column is packed with materials that provide a large surface area (e.g., glass beads or rings), creating numerous "theoretical plates." rochester.edu At each plate, the vapor condenses and re-vaporizes, with each cycle enriching the vapor in the more volatile component. By carefully controlling the temperature at the top of the column, components can be separated based on their boiling points. For a high-boiling liquid like this compound, this process is typically performed under vacuum to lower the boiling point and prevent thermal decomposition of the compound.

Table 4: Conditions for Fractional Distillation of this compound

| Parameter | Condition | Rationale |

| Apparatus | Fractional Distillation Setup with Vigreux or Packed Column | The column provides the necessary surface area for multiple vaporization-condensation cycles (theoretical plates). rochester.edu |

| Pressure | Vacuum | Reduces the boiling point to prevent thermal degradation of the high-boiling-point sulfonate ester. |

| Boiling Range | 300 - 400 °C (at atmospheric pressure) | The target boiling point for collecting the pure fraction. |

| Heating | Heating Mantle with Stirring | Ensures smooth, even boiling of the liquid mixture. |

| Monitoring | Thermometer at the Still Head | Measures the temperature of the vapor that is distilling, allowing for the collection of pure fractions. |

Computational and Theoretical Chemistry Studies of Phenyl 1 Pentadecanesulfonate

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the electronic structure, molecular properties, and reactivity of molecules like Phenyl 1-pentadecanesulfonate.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for a molecule of this size. arxiv.org

A crucial first step in computational analysis is determining the most stable three-dimensional structure of this compound. This involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. Due to the presence of a long, flexible pentadecyl chain and a rotatable phenyl group, this compound can exist in numerous conformations.

Conformational analysis would systematically explore the potential energy surface to identify low-energy conformers. This is particularly important as the spatial arrangement of the hydrophobic alkyl chain and the polar sulfonate-phenyl headgroup dictates its amphiphilic behavior. vulcanchem.com Theoretical studies on related sulfonate anions have highlighted the importance of including correlation effects for an accurate description of the geometry around the hypervalent sulfur atom. rsc.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | S=O | ~1.45 Å |

| S-O (ester) | ~1.60 Å | |

| S-C | ~1.80 Å | |

| C-O (ester) | ~1.40 Å | |

| Bond Angle | O=S=O | ~120° |

| O=S-C | ~108° | |

| S-O-C (ester) | ~118° |

Note: These are estimated values based on general principles and data for similar molecules. Actual calculated values may vary depending on the specific computational level and basis set used.

Once the geometry is optimized, DFT calculations can predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

NMR Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are crucial for structural elucidation. ekb.eg The chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons on the phenyl ring would have distinct shifts depending on their proximity to the electron-withdrawing sulfonate group.

Vibrational Frequencies: Calculation of infrared (IR) and Raman vibrational frequencies helps in identifying characteristic functional groups. rsc.org Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the S=O bonds, the S-O-C stretching, and various C-H stretching and bending modes of the alkyl chain and phenyl ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| Asymmetric SO2 Stretch | Sulfonate | ~1350-1370 |

| Symmetric SO2 Stretch | Sulfonate | ~1160-1180 |

| S-O-C Stretch | Sulfonate Ester | ~950-1050 |

| Aromatic C=C Stretch | Phenyl Ring | ~1450-1600 |

For a more rigorous understanding of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. rsc.orgresearcher.life Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide higher accuracy for electronic energies and properties. rsc.org These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation is critical. rsc.org For instance, ab initio calculations have been used to study the rotational barriers in phenylsulfonate anions. rsc.org

Conceptual DFT provides a framework to understand and predict the chemical reactivity of molecules using various descriptors derived from the electron density. rasayanjournal.co.inmdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of chemical stability. rasayanjournal.co.in

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the sulfonate group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Global and Local Reactivity Descriptors: Quantities like electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of reactivity. rasayanjournal.co.in Local descriptors, such as Fukui functions, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For example, these descriptors could predict whether substitution reactions are more likely to occur on the phenyl ring or if reactions will target the sulfonate group.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Trend |

|---|---|---|

| HOMO Energy | -I (Ionization Potential) | Relatively low, indicating moderate electron-donating ability. |

| LUMO Energy | -A (Electron Affinity) | Relatively low, indicating moderate electron-accepting ability. |

| HOMO-LUMO Gap | ELUMO - EHOMO | Large, suggesting high kinetic stability. |

| Chemical Hardness (η) | (I-A)/2 | High, consistent with high stability. |

Molecular Geometry Optimization and Conformational Analysis

Ab Initio Methods for High-Accuracy Calculations

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules over time, especially in condensed phases (e.g., in solution or as part of an aggregate). mdpi.com

For this compound, MD simulations would be particularly insightful for studying its amphiphilic nature. vulcanchem.com By simulating a system containing many molecules of this compound and a solvent (like water), one could observe the process of micelle formation. These simulations would reveal how the hydrophobic pentadecyl chains aggregate to minimize contact with water, while the polar phenylsulfonate headgroups remain exposed to the aqueous environment. ox.ac.uk

MD simulations can also be used to study the interaction of this compound with other molecules or surfaces, which is relevant to its application as a surfactant. researchgate.net The simulations rely on a force field, a set of parameters that describe the potential energy of the system as a function of atomic positions. These force fields are often parameterized using data from high-level quantum chemical calculations. mdpi.com

Simulation of Intermolecular Interactions in Various Environments

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of surfactants like this compound at interfaces and in solution. researchgate.net These simulations model the motion of atoms and molecules over time, providing a detailed picture of intermolecular forces. For this compound, these interactions are dominated by its amphiphilic structure. vulcanchem.com

In an aqueous environment, the polar sulfonate headgroup forms strong hydrogen bonds and ion-dipole interactions with water molecules. Conversely, the long C15 alkyl tail and the phenyl group are hydrophobic and are repelled by water, leading to significant hydrophobic interactions. vulcanchem.com At an air-water interface, these competing forces cause the surfactant molecules to orient themselves with the sulfonate headgroup immersed in the water and the hydrophobic tail extending into the air. researchgate.net

Simulations on linear alkylbenzene sulfonates (LAS), which share structural similarities with this compound, have shown that both the length of the alkyl chain and the position of the phenyl group influence the molecule's tilt angle and packing at the interface. researchgate.net A longer chain, such as the pentadecyl chain in this compound, generally leads to stronger van der Waals forces between adjacent tails, promoting a more ordered and densely packed monolayer. researchgate.net

| Interaction Type | Molecular Groups Involved | Environment | Significance |

|---|---|---|---|

| Ion-Dipole | Sulfonate Group (SO₃⁻) & Water (H₂O) | Aqueous | Primary interaction for headgroup solvation. |

| Hydrogen Bonding | Sulfonate Oxygen Atoms & Water Hydrogen Atoms | Aqueous | Contributes significantly to headgroup hydrophilicity. |

| Hydrophobic Interaction | Pentadecyl Chain & Phenyl Group | Aqueous | Drives aggregation and surface activity. vulcanchem.com |

| Van der Waals Forces | Between adjacent alkyl chains | Aggregates / Monolayers | Stabilizes packed structures like micelles and monolayers. researchgate.net |

| π-π Stacking | Between adjacent Phenyl Groups | Aggregates / Monolayers | Can contribute to the stability and structure of aggregates. mdpi.com |

Studies on Aggregation Behavior and Micelle Formation Dynamics

A key characteristic of surfactants is their ability to self-assemble into larger structures called micelles above a certain concentration, known as the critical micelle concentration (CMC). mpg.de This process is driven by the hydrophobic effect. For this compound, the hydrophobic pentadecyl tails and phenyl rings would seek to minimize contact with water, leading them to aggregate with the hydrophilic sulfonate headgroups facing the aqueous solvent. vulcanchem.com

Theoretical models, such as the closed aggregation model, describe micellization as a cooperative phenomenon where surfactant monomers associate to form a distinct aggregate phase. mpg.de The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC means less surfactant is needed to form micelles and alter surface properties. While the specific CMC for this compound is not widely reported, a hypothetical isomer, Phenyl pentadecane-5-sulfonate, is noted to have a CMC in the range of 0.8–1.2 mM in aqueous solution at 25°C. vulcanchem.com This value is consistent with the general observation that ionic surfactants tend to have higher CMCs than nonionic surfactants due to electrostatic repulsion between the charged headgroups. mpg.de

The shape and size of the resulting micelles can be predicted using concepts like the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup at the micelle surface, and the length of the tail. mpg.de Given its long single alkyl chain, this compound would be expected to form spherical or slightly elongated micelles in dilute aqueous solutions.

| Surfactant Type | Typical CMC Range (Molar) | Driving Forces | Example |

|---|---|---|---|

| Ionic (Anionic) | 10⁻³ – 10⁻² M | Hydrophobic effect, counteracted by headgroup repulsion. mpg.de | Sodium Dodecyl Sulfate (SDS) |

| Ionic (Cationic) | 10⁻³ – 10⁻² M | Hydrophobic effect, counteracted by headgroup repulsion. mpg.de | Cetyltrimethylammonium Bromide (CTAB) |

| Nonionic | 10⁻⁴ – 10⁻³ M | Hydrophobic effect, with less headgroup repulsion. mpg.de | Polyoxyethylene (Tween) surfactants |

| Zwitterionic | 10⁻⁴ – 10⁻³ M | Hydrophobic effect, with reduced electrostatic repulsion. mdpi.com | Amphosol CG |

Modeling of Interactions with Polymer Matrices

The interaction between surfactants and polymers is critical in many industrial formulations, including coatings, detergents, and drug delivery systems. researchgate.net Computational modeling, including Monte Carlo and molecular dynamics simulations, provides insights into the mechanisms driving these interactions. pku.edu.cn The presence of a polymer can significantly influence the aggregation behavior of a surfactant, often leading to the formation of polymer-surfactant aggregates at a concentration below the normal CMC, known as the critical aggregation concentration (CAC). mdpi.compku.edu.cn

For this compound, interactions with polymers would be dictated by the nature of the polymer chain.

With non-ionic polymers (e.g., Hydroxypropyl methylcellulose), the primary interaction would be hydrophobic. The pentadecyl chain of the surfactant would associate with hydrophobic segments of the polymer. A common theoretical model for this is the "necklace model," where polymer chains are envisioned to wrap around surfactant micelles, with polymer segments penetrating the micelle's headgroup region. mdpi.com

With oppositely charged (cationic) polymers , strong electrostatic attractions would occur between the anionic sulfonate headgroup and the positive charges on the polymer backbone.

With similarly charged (anionic) polymers (e.g., sodium carboxymethyl cellulose), electrostatic repulsion would dominate, generally leading to weaker interactions unless hydrophobic forces are strong enough to overcome this repulsion. mdpi.com

Atomistic simulations have been used to predict the effectiveness of different surfactant-polymer combinations in stabilizing nanoparticles, showing that a synergistic effect can arise from the combined interactions. nih.gov Modeling the interaction of this compound with various polymer matrices would be crucial for designing advanced materials, for example, by predicting how it might act as a plasticizer or dispersant in a polymer blend. rsc.org

| Polymer Type | Primary Interaction with this compound | Expected Outcome | Theoretical Model/Concept |

|---|---|---|---|

| Non-ionic (e.g., PVP, HPMC) | Hydrophobic attraction between alkyl chain and polymer backbone. mdpi.com | Formation of polymer-micelle complexes. researchgate.net | Necklace Model mdpi.com |

| Cationic (e.g., Chitosan in acidic media) | Strong electrostatic attraction between sulfonate headgroup and cationic sites. | Formation of complex coacervates or precipitates. | Electrostatic Binding |

| Anionic (e.g., Sodium Carboxymethyl Cellulose) | Electrostatic repulsion between headgroups and polymer; possible hydrophobic attraction. mdpi.com | Generally weak interaction, aggregation may be inhibited. mdpi.com | Repulsive Electrostatic Forces |

| Amphiphilic (e.g., certain block copolymers) | Multiple interaction modes (hydrophobic, dipole-induced dipole). | Formation of complex mixed micelles. | Self-Assembly Principles |

Research on Biological Interactions and Potential Bioactivity of Phenyl 1 Pentadecanesulfonate

Amphiphilic Characteristics and Their Mechanistic Basis

Phenyl 1-pentadecanesulfonate is an organic sulfonate compound possessing a distinct molecular structure that gives rise to its amphiphilic nature. vulcanchem.com This structure consists of a hydrophilic sulfonate group and a hydrophobic phenyl group attached to a long, fifteen-carbon aliphatic chain. vulcanchem.com This dual characteristic is the foundation of its surface-active properties. The hydrophobic portions, the phenyl ring and the pentadecyl chain, interact with nonpolar substances, while the polar sulfonate group demonstrates an affinity for water. vulcanchem.com

Surface Tension Reduction Mechanisms

The amphiphilic structure of this compound enables it to act as a surfactant, effectively reducing the surface tension of liquids. riverlandtrading.comlookchem.com When introduced into an aqueous environment, the molecules align themselves at the interface between water and air, or between water and an immiscible liquid. The hydrophilic sulfonate "head" orients towards the water, while the hydrophobic phenyl and pentadecyl "tail" orients away from it. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. This property is crucial for its application in detergents and cleaning products, where it enhances the wetting of surfaces and the removal of dirt and grease. vulcanchem.comlookchem.com

Emulsion Stabilization Properties and Related Applications

This compound is utilized for its ability to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. alibaba.com By reducing the interfacial tension between the two liquids, it facilitates the formation of a stable dispersion. The surfactant molecules form a film at the oil-water interface, with the hydrophobic tail in the oil phase and the hydrophilic head in the water phase. This creates a barrier that prevents the oil droplets from coalescing. Its long alkyl chain is thought to provide superior emulsion stability compared to analogs with shorter chains. vulcanchem.com This property is leveraged in various industrial applications, including the formulation of personal care products, cosmetics, and in polymer latex synthesis where it helps to create stable oil-in-water emulsions. vulcanchem.comvulcanchem.com

Formation and Structural Characteristics of Micellar Systems

In aqueous solutions, once the concentration of this compound surpasses a certain point, known as the critical micelle concentration (CMC), its molecules aggregate to form micelles. cymitquimica.com These are spherical structures where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form the outer shell, interacting with the surrounding aqueous medium. cymitquimica.com The long carbon chain of this compound contributes to its ability to form these micelles. cymitquimica.com The study of these micellar structures is important for understanding surfactant behavior in biological systems and has implications for applications such as the solubilization of hydrophobic substances. cymitquimica.com The low critical micelle concentration of this compound, noted to be in the range of 0.8–1.2 mM in aqueous solution at 25°C, highlights its efficiency as a surfactant. vulcanchem.com

Exploration of this compound in Drug Delivery Systems

The unique amphiphilic properties of this compound have led to its investigation as a potential component in drug delivery systems. vulcanchem.com Its ability to form micelles and interact with both hydrophobic and hydrophilic substances makes it a candidate for enhancing the solubility and bioavailability of drugs. vulcanchem.com

Formulation Development and Encapsulation Strategies

Research into the use of this compound in pharmaceuticals is exploring its role in formulating drug carriers, particularly those based on nanoparticles. vulcanchem.com The strategy involves utilizing its surfactant properties to encapsulate poorly water-soluble drugs within the hydrophobic core of micelles. This encapsulation can potentially protect the drug from degradation and improve its solubility in aqueous environments, a key factor for effective drug delivery. The sulfonate group contributes to the hydrophilicity of the nanoparticle carrier, while the alkyl chain may aid in penetrating biological membranes. vulcanchem.com

In Vitro Models for Drug Release and Uptake Studies

In vitro models are essential for evaluating the performance of drug delivery systems before any potential in vivo testing. For formulations containing this compound, these models would be used to study the release kinetics of the encapsulated drug from the micelles and its subsequent uptake by cells. Cell culture models, such as Caco-2 cells, are often employed to mimic the intestinal barrier and assess the permeability of drugs and drug formulations. google.com While specific in vitro studies on drug release from this compound-based systems are not detailed in the provided search results, the general methodology involves placing the drug-loaded micelles in a medium that simulates physiological conditions and measuring the concentration of the released drug over time. These studies are crucial for understanding how the formulation might behave in the body. google.com

Comparative Analysis of Biological Activity with Structural Analogues

The biological activity of this compound is intrinsically linked to its amphiphilic nature, possessing a long hydrophobic alkyl chain and a polar phenyl sulfonate head group. vulcanchem.comvulcanchem.com This structure enables it to act as a surfactant, reducing surface tension and stabilizing emulsions, which is a key factor in its biological interactions and potential applications, such as in drug delivery systems. vulcanchem.com

The length of the alkyl chain in surfactants and other amphiphilic molecules is a critical determinant of their physicochemical properties and, consequently, their biological activity. While specific studies focusing solely on varying the alkyl chain of this compound are not extensively detailed in the available literature, general principles derived from studies on analogous compounds like other surfactants and sulfoalkyl ether β-cyclodextrins provide significant insights. researchgate.netnih.gov

Generally, increasing the length of the hydrophobic alkyl chain enhances the surfactant properties of a molecule. researchgate.net This is because a longer chain leads to more effective disruption of the cohesive energy of water molecules at the surface, resulting in lower surface tension and a lower critical micelle concentration (CMC). academie-sciences.fr Studies on amphiphilic pullulans demonstrated that increasing the alkyl chain length from eight to sixteen carbons improved the solubilization properties for nonpolar molecules. researchgate.net Similarly, for sulfoalkyl ether β-cyclodextrins, the binding potential generally increased with a longer alkyl chain. nih.gov

However, the relationship between alkyl chain length and biological activity is not always linear. For many bioactive compounds, an optimal chain length exists, often referred to as the "cut-off" effect. academie-sciences.fr For instance, in certain l-tyrosine (B559521) and l-DOPA ester derivatives, antibacterial activity was found to increase with chain length up to a point (typically C8-C12), after which further elongation led to a decrease in activity. academie-sciences.fr This phenomenon is often attributed to a balance between the molecule's ability to partition into the lipid bilayer of cell membranes and its solubility in the aqueous phase. This compound, with its 15-carbon chain, falls into the category of long-chain surfactants where high hydrophobicity is a dominant feature. vulcanchem.com

Table 1: General Influence of Alkyl Chain Length on Surfactant Properties

| Property | Short Alkyl Chain (e.g., C8-C10) | Long Alkyl Chain (e.g., C14-C18) | Reference |

|---|---|---|---|

| Water Solubility | Higher | Lower | science.gov |

| Critical Micelle Concentration (CMC) | Higher | Lower | academie-sciences.fr |

| Surface Tension Reduction | Less Efficient | More Efficient | researchgate.net |

| Solubilization of Nonpolar Molecules | Lower Capacity | Higher Capacity | researchgate.net |

| Biological Membrane Partitioning | Lower | Higher (up to a cut-off point) | academie-sciences.fr |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a class of compounds relates to their biological effects. For sulfonate esters, research has revealed a wide array of potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govbohrium.com These activities are highly dependent on the specific structural motifs attached to the sulfonate ester core.

Introducing a sulfonate ester moiety into a molecule can alter its physicochemical properties, such as solubility and lipophilicity, which in turn can promote interaction with molecular targets and improve bioavailability. nih.gov SAR studies on various sulfonate ester derivatives have demonstrated that:

Naphthalene (B1677914) sulfonate esters have been studied for their efficacy against Leishmania tarentolae, with inhibitory concentrations (IC50 values) being highly dependent on the substitution pattern on the naphthalene and phenyl rings. rsc.org

Pyrimidine sulfonate esters containing a thioether moiety have shown significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). The nature and position of substituents on the aromatic ring attached to the sulfonate group were critical for the observed activity. nih.gov

Thiazolidinone-linked sulfonate esters have been investigated as potential α-glucosidase inhibitors. The inhibitory activity varied significantly based on the substituents on the benzylidenehydrazono portion of the molecule. bohrium.com

Naphthyl and tolyl sulfonate esters have demonstrated moderate anti-proliferative effects against human cancer cell lines and, in some cases, strong insecticidal activity. researchgate.net

These studies collectively indicate that the "R" group (the alkyl or aryl group attached to the sulfur atom) and the "R'" group (the aryl or other leaving group attached to the oxygen atom) in a general sulfonate ester structure (R-SO₂-OR') are both critical for determining the type and potency of biological activity. In this compound, the long pentadecyl chain provides high lipophilicity, while the phenyl group can participate in aromatic interactions. vulcanchem.com Modifications to either of these groups would be expected to significantly alter its bioactivity profile based on general SAR principles for this chemical class.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Various Sulfonate Esters

| Sulfonate Ester Class | Investigated Bioactivity | Key SAR Finding | Reference |

|---|---|---|---|

| Naphthalene Sulfonamides and Sulfonate Ester | Anti-leishmanial | Substituents on the naphthalene and phenyl rings significantly influenced inhibitory concentrations (IC50). | rsc.org |

| Pyrimidine Sulfonate Esters | Antibacterial (Plant Pathogens) | The nature of the aromatic ring substituent (e.g., electron-donating vs. electron-withdrawing groups) was a key determinant of activity. | nih.gov |

| Thiazolidinone-linked Sulfonate Esters | α-Glucosidase Inhibition | The position and electronic nature of substituents on the hydrazolyl-linked phenyl ring were crucial for potent inhibition. | bohrium.com |

| Naphthyl and Tolyl Sulfonate Esters | Anticancer, Insecticidal | Specific derivatives showed selective activity against certain cancer cell lines or insect larvae. | researchgate.net |